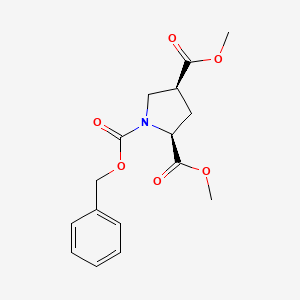![molecular formula C6H4ClN3 B1316263 2-cloro-3H-imidazo[4,5-c]piridina CAS No. 760912-66-1](/img/structure/B1316263.png)
2-cloro-3H-imidazo[4,5-c]piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structural resemblance between imidazopyridines and purines has prompted extensive research into their potential therapeutic significance .
Aplicaciones Científicas De Investigación
2-chloro-3H-imidazo[4,5-c]pyridine and its derivatives have a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
The primary targets of 2-chloro-3H-imidazo[4,5-c]pyridine are GABA A receptors . These receptors are known to play a crucial role in numerous disease conditions . The compound also targets IKK-ɛ and TBK1 , which activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Mode of Action
2-chloro-3H-imidazo[4,5-c]pyridine interacts with its targets as a positive allosteric modulator . This means it enhances the effect of natural neurotransmitters, leading to increased receptor activity . The compound’s interaction with IKK-ɛ and TBK1 leads to the activation of NF-kappaB, a protein complex that controls transcription of DNA .
Biochemical Pathways
The compound influences many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism . The collective results of biochemical and biophysical properties foreground its medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .
Pharmacokinetics
The design and synthesis of bioisosteres, which are compounds with similar physical or chemical properties, can improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
The molecular and cellular effects of 2-chloro-3H-imidazo[4,5-c]pyridine’s action are largely dependent on its targets and mode of action. As a positive allosteric modulator of GABA A receptors, it can enhance inhibitory neurotransmission . Its interaction with IKK-ɛ and TBK1 can lead to the activation of NF-kappaB, potentially influencing immune response, inflammation, and cell survival .
Action Environment
The action, efficacy, and stability of 2-chloro-3H-imidazo[4,5-c]pyridine can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances that interact with the same targets . Additionally, factors such as pH, temperature, and the presence of other chemicals can influence the compound’s stability .
Análisis Bioquímico
Biochemical Properties
2-chloro-3H-imidazo[4,5-c]pyridine plays a crucial role in several biochemical reactions. It has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and Aurora kinases, which are involved in cell cycle regulation . The compound acts as an inhibitor of these enzymes, thereby affecting cell proliferation. Additionally, 2-chloro-3H-imidazo[4,5-c]pyridine interacts with GABA_A receptors, acting as a positive allosteric modulator
Cellular Effects
The effects of 2-chloro-3H-imidazo[4,5-c]pyridine on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to induce apoptosis and inhibit cell proliferation by disrupting the cell cycle . It also affects cell signaling pathways, such as the VEGFR-2 pathway, which is crucial for angiogenesis . Furthermore, 2-chloro-3H-imidazo[4,5-c]pyridine influences gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-chloro-3H-imidazo[4,5-c]pyridine exerts its effects through several mechanisms. It binds to the active sites of enzymes like CDKs and Aurora kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s interaction with GABA_A receptors involves binding to a specific allosteric site, enhancing the receptor’s response to GABA and increasing chloride ion influx . This results in hyperpolarization of the neuronal membrane and reduced neuronal excitability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-3H-imidazo[4,5-c]pyridine have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to 2-chloro-3H-imidazo[4,5-c]pyridine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Prolonged exposure may also result in adaptive cellular responses, such as upregulation of drug efflux pumps, which can reduce the compound’s efficacy.
Dosage Effects in Animal Models
The effects of 2-chloro-3H-imidazo[4,5-c]pyridine vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal therapeutic dosage to maximize efficacy while minimizing toxicity.
Metabolic Pathways
2-chloro-3H-imidazo[4,5-c]pyridine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted via the kidneys. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites, potentially impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-chloro-3H-imidazo[4,5-c]pyridine is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature . Additionally, the compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells. Once inside the cell, 2-chloro-3H-imidazo[4,5-c]pyridine can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of 2-chloro-3H-imidazo[4,5-c]pyridine is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct 2-chloro-3H-imidazo[4,5-c]pyridine to specific subcellular compartments, enhancing its efficacy. For example, phosphorylation of the compound can influence its binding affinity to target proteins and its overall activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3H-imidazo[4,5-c]pyridine typically involves the cyclization of 2-chloro-3-nitropyridine with various reagents. One common method is the tandem sequence of nucleophilic aromatic substitution (SNAr) reaction with substituted primary amines, followed by in situ nitro group reduction and subsequent heteroannulation with substituted aromatic aldehydes . This method is efficient, environmentally friendly, and allows for the expansion of structural diversity.
Industrial Production Methods
Industrial production methods for 2-chloro-3H-imidazo[4,5-c]pyridine often involve scalable and cost-effective processes. These methods may include the use of recyclable catalysts, such as Al3±exchanged K10 clay, and green solvents like water-isopropanol mixtures . The use of such methods ensures high yields and minimal environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group in precursor compounds can be reduced to an amino group using reducing agents like hydrogen in the presence of palladium on carbon.
Cyclization Reactions: The formation of the imidazo[4,5-c]pyridine ring system involves cyclization reactions with aldehydes or carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium on Carbon: For reduction reactions.
Substituted Primary Amines: For nucleophilic substitution reactions.
Aromatic Aldehydes: For heteroannulation reactions.
Major Products Formed
The major products formed from these reactions are various substituted imidazo[4,5-c]pyridine derivatives, which can be further functionalized for specific applications .
Comparación Con Compuestos Similares
2-chloro-3H-imidazo[4,5-c]pyridine can be compared with other imidazopyridine derivatives, such as:
Propiedades
IUPAC Name |
2-chloro-3H-imidazo[4,5-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKFCDIBTRVSQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1316181.png)













